molecular formula C14H17NO4 B608916 MDK3673 CAS No. 2098493-67-3

MDK3673

Cat. No.: B608916
CAS No.: 2098493-67-3
M. Wt: 263.29
InChI Key: RDWDADATHXKRTQ-PGMBSLALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDK3673, also known as Olfr895-Agonist-10, is a novel specific agonist of odorant receptor 895 (Olfr895).

Scientific Research Applications

Regulation of MDMX Nuclear Import and Degradation

MDMX, a regulator of p53 during mouse embryonic development, undergoes changes in response to DNA damage. MDMX phosphorylation, particularly at S367, is pivotal for binding with 14‐3‐3 proteins, nuclear import, and degradation by MDM2. This phosphorylation is mediated by Chk2 and is crucial for p53 activation in response to DNA damage, highlighting the significance of the MDMX–14‐3‐3 interaction in regulating p53 response (Lebron, Chen, Gilkes, & Chen, 2006).

ATM and Chk2-Dependent Phosphorylation of MDMX and p53 Activation

DNA damage induces ATM-dependent phosphorylation and degradation of MDMX, particularly at S367, contributing to p53 activation. Phosphorylation of MDMX leads to its degradation by MDM2, enhancing p53's response to DNA damage. This process underscores the role of MDM2's E3 ligase activity being redirected to MDMX after DNA damage, contributing to p53 activation (Chen, Gilkes, Pan, Lane, & Chen, 2005).

DNA Damage-Induced Phosphorylation of MdmX at Serine 367

The phosphorylation of MdmX at S367 plays a crucial role in p53 activation following DNA damage. This phosphorylation leads to Mdm2-dependent degradation of MdmX, underscoring the importance of post-translational modifications in the p53 regulatory pathway (Okamoto et al., 2005).

FGFR4 Y367C Mutation in Breast Cancer Cells

The Y367C mutation in FGFR4, found in the MDA-MB453 breast cancer cell line, leads to constitutive phosphorylation and activation of the mitogen-activated protein kinase cascade. This mutation is indicative of FGFR4's potential role as a driver of tumor growth, particularly when altered genetically (Roidl et al., 2010).

Properties

CAS No.

2098493-67-3

Molecular Formula

C14H17NO4

Molecular Weight

263.29

IUPAC Name

(E)-3-((E)-1-Hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione

InChI

InChI=1S/C14H17NO4/c1-10-9-12(17)13(14(18)19-10)11(16)5-8-15-6-3-2-4-7-15/h5,8-9,16H,2-4,6-7H2,1H3/b8-5+,13-11+

InChI Key

RDWDADATHXKRTQ-PGMBSLALSA-N

SMILES

O=C1/C(C(C=C(C)O1)=O)=C(O)\C=C\N2CCCCC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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